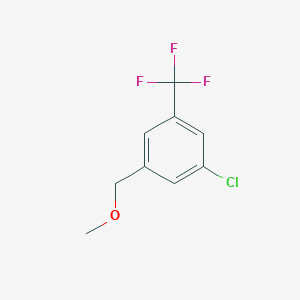
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2-carboxylic acid and 1-amino-2-methylpropan-2-amine.
Coupling Reaction: The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with 1-amino-2-methylpropan-2-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound is investigated for its potential therapeutic effects.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: The compound can be used in the development of new materials.
Chemical Manufacturing: It serves as a precursor for the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide: A similar compound without the hydrochloride salt.
Uniqueness
Stereochemistry: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Salt Form: The hydrochloride salt form may enhance the compound’s solubility and stability.
Properties
Molecular Formula |
C11H23ClN4O2 |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H22N4O2.ClH/c1-11(2,7-12)14-6-9(16)15-5-3-4-8(15)10(13)17;/h8,14H,3-7,12H2,1-2H3,(H2,13,17);1H/t8-;/m0./s1 |
InChI Key |
LVZPKSNYFZDSGH-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(CN)NCC(=O)N1CCC[C@H]1C(=O)N.Cl |
Canonical SMILES |
CC(C)(CN)NCC(=O)N1CCCC1C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


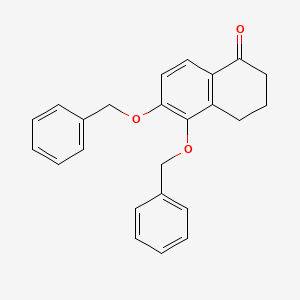
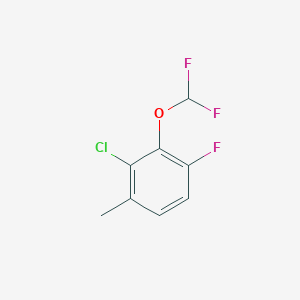
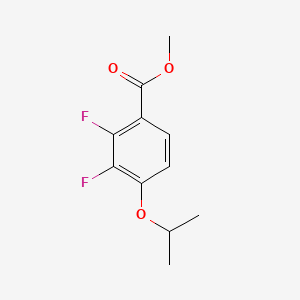
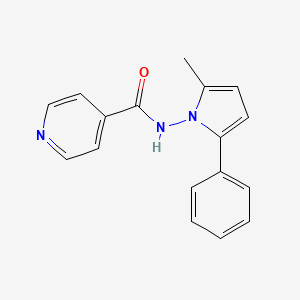

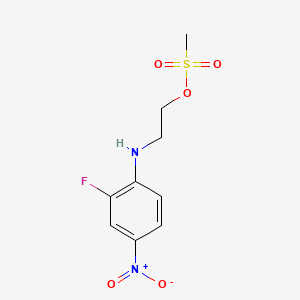
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
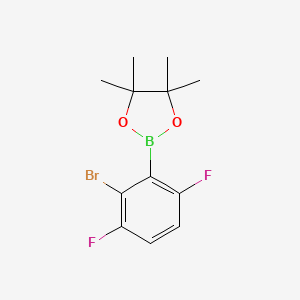
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
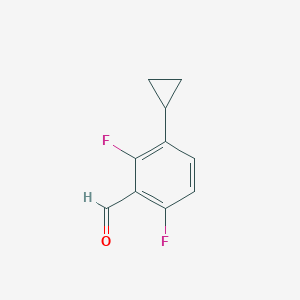
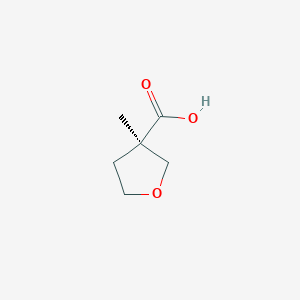
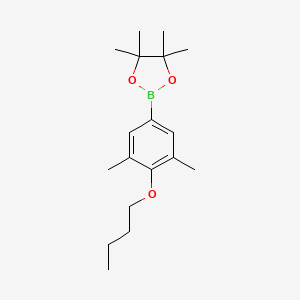
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
